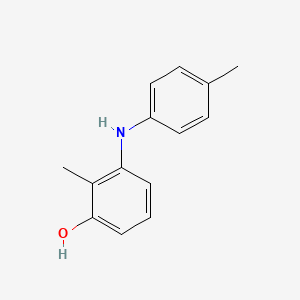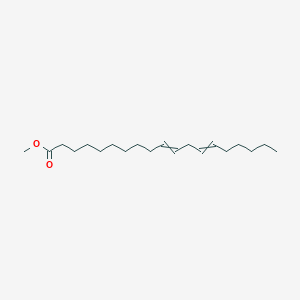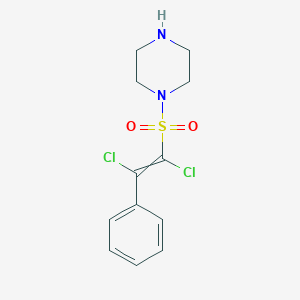
GC-R1imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GC-R1imide, also known as N,N’-Bis(n-octyl)-1,6,7,12-tetrachloro-3,4,9,10-perylenetetracarboxylic diimide, is a compound with the molecular formula C40H38Cl4N2O4 and a molar mass of 752.55 g/mol . It is an orange-red powder that is soluble in petroleum and organic solvents . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
GC-R1imide can be synthesized through two main synthetic routes . One common method involves the reaction of octylamine with 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride in toluene at 100°C for 8 hours . The yield of this reaction is typically around 95% . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
GC-R1imide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce perylene tetracarboxylic acid derivatives, while reduction reactions may yield partially reduced imide compounds .
Wissenschaftliche Forschungsanwendungen
GC-R1imide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential use in imaging and as a fluorescent probe . In medicine, this compound derivatives are being explored for their potential therapeutic properties . Industrially, this compound is used in the production of high-performance polymers and as a component in electronic devices .
Wirkmechanismus
The mechanism of action of GC-R1imide involves its interaction with specific molecular targets and pathways . It is known to bind to certain proteins and enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
GC-R1imide is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other perylene diimides, such as N,N’-Bis(phenyl)-1,6,7,12-tetrachloro-3,4,9,10-perylenetetracarboxylic diimide and N,N’-Bis(ethyl)-1,6,7,12-tetrachloro-3,4,9,10-perylenetetracarboxylic diimide . These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and physical properties .
Eigenschaften
CAS-Nummer |
95689-65-9 |
|---|---|
Molekularformel |
C40H38Cl4N2O4 |
Molekulargewicht |
752.5 g/mol |
IUPAC-Name |
11,14,22,26-tetrachloro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H38Cl4N2O4/c1-3-5-7-9-11-13-15-45-37(47)21-17-25(41)31-33-27(43)19-23-30-24(40(50)46(39(23)49)16-14-12-10-8-6-4-2)20-28(44)34(36(30)33)32-26(42)18-22(38(45)48)29(21)35(31)32/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
RPHUSZHZKRLRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B14117186.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)
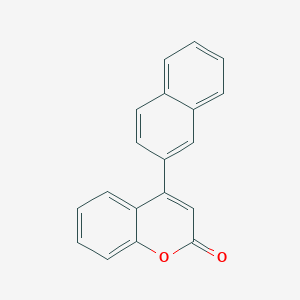
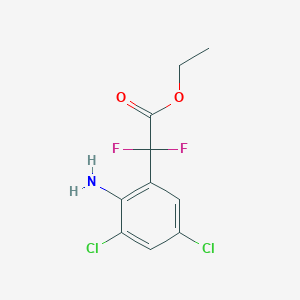
![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)
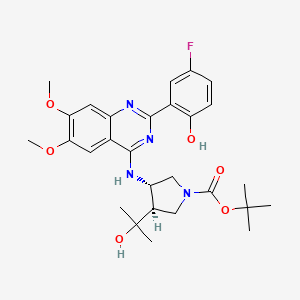
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
